

Synthesis of 2-Bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

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Application Note: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

Topic: A Detailed Protocol for the Regioselective Bromination of m-Hydroxybenzaldehyde Audience: Researchers, scientists, and drug development professionals.

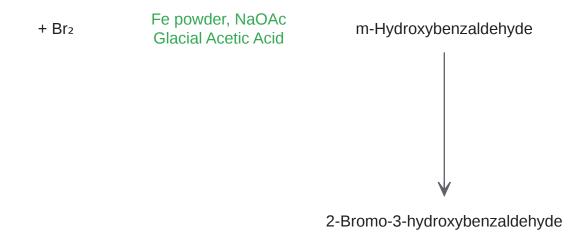
Introduction

2-Bromo-3-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde used as a precursor in the synthesis of various pharmaceutical and bioactive molecules. Its synthesis typically involves the electrophilic aromatic substitution of m-hydroxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups on the benzene ring. The hydroxyl group is an activating ortho-, paradirector, while the formyl group is a deactivating meta-director. Consequently, the bromination can lead to a mixture of isomers.[1] This protocol details a specific method for the synthesis of **2-Bromo-3-hydroxybenzaldehyde** using bromine in acetic acid, catalyzed by iron powder.[2]

Reaction Scheme

The overall chemical transformation is the bromination of m-hydroxybenzaldehyde at the position ortho to the hydroxyl group and meta to the formyl group.





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Caption: Reaction scheme for the synthesis of 2-Bromo-3-hydroxybenzaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of **2-Bromo-3-hydroxybenzaldehyde**.[2]

Materials:

- m-Hydroxybenzaldehyde (C₇H₆O₂)
- Iron powder (Fe)
- Sodium acetate (NaOAc)
- Glacial acetic acid (CH₃COOH)
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice



Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Apparatus for recrystallization
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).[2]
- Dissolution: Gently warm the suspension with stirring until a clear solution is formed.[1]
- Cooling: Cool the solution to room temperature.[2]
- Bromination: Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes using a dropping funnel.[2]
- Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[2]
- Quenching and Extraction: Pour the reaction mixture into ice water and extract the product with dichloromethane (3 x 50 mL).[2]



- Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[2]
- Purification: Recrystallize the resulting residue from dichloromethane to yield the pure 2bromo-3-hydroxybenzaldehyde.[2]

Data Presentation

Quantitative data related to the reactants, product, and experimental outcomes are summarized below.

Table 1: Physicochemical Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
m- Hydroxybenzaldehyde	C7H6O2	122.12	100-83-4
2-Bromo-3- hydroxybenzaldehyde	C7H5BrO2	201.02	196081-71-7[2]

Table 2: Summary of Experimental Parameters and Results

Parameter	Value	Reference
Mass of m- Hydroxybenzaldehyde	5 g (0.04 mol)	[2]
Mass of Iron Powder	172 mg (3 mmol)	[2]
Mass of Sodium Acetate	6.72 g (0.08 mol)	[2]
Reaction Time	2 hours	[2]
Product Yield	2.3 g (28%)	[2]
Appearance	Solid	[2]

Table 3: ¹H NMR Spectroscopic Data for **2-Bromo-3-hydroxybenzaldehyde**



The product was characterized by ¹H NMR spectroscopy.[2]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
10.30	Singlet (s)	1H	Aldehyde (-CHO)
7.54-7.51	Multiplet (m)	1H	Aromatic (Ar-H)
7.39-7.35	Multiplet (m)	1H	Aromatic (Ar-H)
7.31-7.27	Multiplet (m)	1H	Aromatic (Ar-H)
5.90	Singlet (s)	1H	Hydroxyl (-OH)

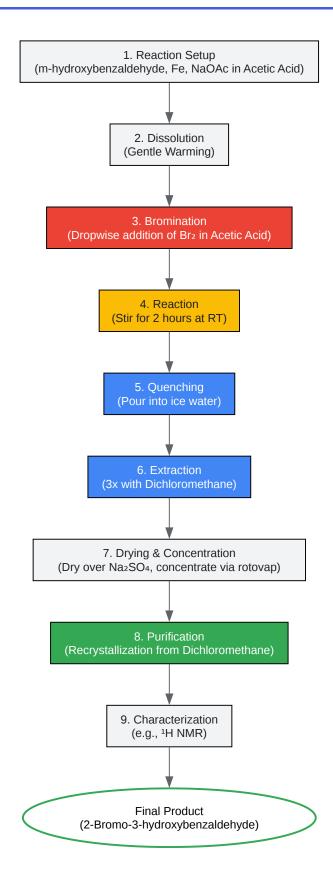
Solvent: DMSO-d₆, Frequency: 400

MHz[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.





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Caption: Experimental workflow for the synthesis of **2-bromo-3-hydroxybenzaldehyde**.



Discussion

The bromination of 3-hydroxybenzaldehyde can yield other isomers, notably 2-bromo-5-hydroxybenzaldehyde.[3] The conditions outlined in this protocol, particularly the use of an iron catalyst in acetic acid, are intended to favor the formation of the 2-bromo-3-hydroxy isomer.[1] [2] The reported yield of 28% suggests that the formation of side products or incomplete reaction may occur.[2] Therefore, careful purification of the crude product by recrystallization is crucial to isolate the desired compound. The identity and purity of the final product should be confirmed using appropriate analytical techniques, such as NMR spectroscopy and melting point analysis.

Safety Precautions

- Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be
 performed in a well-ventilated fume hood. Wear appropriate personal protective equipment
 (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
- Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
- Always exercise caution when heating organic solvents.

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